molecular formula C7H2BrCl4FO B1403922 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene CAS No. 1417566-43-8

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene

Cat. No.: B1403922
CAS No.: 1417566-43-8
M. Wt: 342.8 g/mol
InChI Key: UCVGVEKKBZKCLZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trichloromethoxy group attached to the benzene ring. The molecular formula is C7H2BrCl4FO, and it has a molecular weight of 342.80 g/mol .

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with halogen atoms. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine under controlled temperature and pressure .

Industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the halogen and trichloromethoxy groups sequentially. The use of catalysts and specific reaction conditions can optimize the yield and purity of the final product .

Biological Activity

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound with notable chemical properties that may influence its biological activity. Understanding the biological implications of such compounds is crucial in fields like pharmacology, toxicology, and environmental science. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

This compound has a complex structure characterized by multiple halogen substituents. The presence of bromine, chlorine, and fluorine atoms can enhance its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC7H3BrCl4O
Molecular Weight295.3 g/mol
CAS Number146447-18-9
Density1.6 g/cm³
Melting Point72.0 - 76.0 °C
Boiling Point237.7 ± 35.0 °C

Mechanisms of Biological Activity

Research indicates that halogenated compounds can interact with various biological systems, influencing enzymatic activity and cellular processes. The following mechanisms have been identified for this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases like cancer or metabolic disorders.
  • Cell Membrane Interactions : Due to its lipophilic nature, the compound can integrate into cell membranes, affecting membrane fluidity and function, potentially leading to cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress through the generation of ROS, which may play a role in cell signaling or apoptosis.

Toxicological Profile

The toxicological effects of this compound have been studied in various models:

  • Acute Toxicity : Studies have shown that exposure to high concentrations can lead to cytotoxicity in mammalian cell lines.
  • Mutagenicity : Some halogenated compounds are known mutagens; however, specific data on this compound's mutagenic potential is limited and warrants further investigation.

Case Studies

Several studies have highlighted the biological implications of similar halogenated compounds:

  • Anticancer Activity : A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction via ROS generation .
  • Metabolic Regulation : Research has shown that certain halogenated compounds can modulate lipid metabolism, which may be relevant for conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Environmental Impact : Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate, raising concerns about their long-term ecological effects .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl4FO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVGVEKKBZKCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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